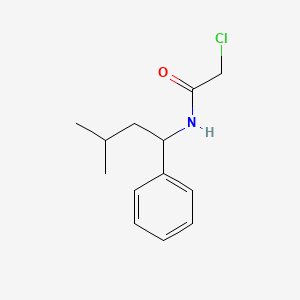

2-chloro-N-(3-methyl-1-phenylbutyl)acetamide

描述

2-chloro-N-(3-methyl-1-phenylbutyl)acetamide is an organic compound with the molecular formula C13H18ClNO It is a chlorinated acetamide derivative, characterized by the presence of a chloro group attached to the acetamide moiety and a phenylbutyl side chain

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-methyl-1-phenylbutyl)acetamide typically involves the reaction of 3-methyl-1-phenylbutylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-methyl-1-phenylbutylamine+chloroacetyl chloride→this compound+HCl

The reaction is typically conducted in an inert solvent, such as dichloromethane, at a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality.

化学反应分析

Types of Reactions

2-chloro-N-(3-methyl-1-phenylbutyl)acetamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by nucleophiles, such as amines or thiols, to form corresponding substituted acetamides.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and acetic acid.

Oxidation and Reduction: The phenylbutyl side chain can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

Nucleophilic substitution: Substituted acetamides.

Hydrolysis: 3-methyl-1-phenylbutylamine and acetic acid.

Oxidation and Reduction: Oxidized or reduced derivatives of the phenylbutyl side chain.

科学研究应用

Scientific Research Applications

2-chloro-N-(3-methyl-1-phenylbutyl)acetamide has several notable applications across various scientific domains:

Chemistry

- Intermediate in Organic Synthesis: It serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology

- Enzyme Inhibition Studies: The compound is utilized in studying enzyme interactions, particularly with cytochrome P450 enzymes involved in drug metabolism .

- Receptor Binding Assays: Its structural similarity to other acetamides allows for exploration in receptor binding studies, providing insights into drug design.

Pharmacology

- Antidepressant Activity: Preclinical studies have demonstrated that varying doses of this compound significantly reduce immobility in behavioral tests, indicating potential antidepressant properties .

- Antibacterial Properties: The compound has shown effectiveness against bacterial strains such as Klebsiella pneumoniae, with a Minimum Inhibitory Concentration (MIC) of 512 µg/mL.

Case Study on Antidepressant Activity

- Objective: Evaluate antidepressant-like effects.

- Method: Mice were administered varying doses (15 mg/kg to 60 mg/kg) and subjected to forced swimming and tail suspension tests.

- Results: Higher doses led to significant reductions in immobility duration, suggesting efficacy in mood modulation.

Case Study on Antibacterial Efficacy

- Objective: Assess antibacterial effects against K. pneumoniae.

- Method: MIC determination compared to structurally similar compounds.

- Results: Enhanced antibacterial activity was observed, attributed to the presence of the chloro group.

Summary Table of Biological Activities

| Activity | Tested Compound | MIC (µg/mL) | Behavioral Test Results |

|---|---|---|---|

| Antibacterial | 2-chloro-N-(3-methylphenyl)acetamide | 512 | N/A |

| Antidepressant | 2-chloro-N-(3-methylphenyl)acetamide | N/A | Reduction in immobility (15 mg/kg to 60 mg/kg) |

作用机制

The mechanism of action of 2-chloro-N-(3-methyl-1-phenylbutyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the phenylbutyl side chain play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets may vary depending on the specific application and the biological system under investigation.

相似化合物的比较

Similar Compounds

2-chloroacetamide: A simpler analog with a chloro group attached to the acetamide moiety, lacking the phenylbutyl side chain.

N-(2,6-dimethylphenyl)chloroacetamide: A compound with a similar chloroacetamide structure but with a different aromatic substitution pattern.

Uniqueness

2-chloro-N-(3-methyl-1-phenylbutyl)acetamide is unique due to its specific structural features, including the phenylbutyl side chain, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in pharmaceuticals and chemical research, where its specific interactions with molecular targets are advantageous.

生物活性

2-chloro-N-(3-methyl-1-phenylbutyl)acetamide is an organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and possible applications in various fields, particularly in pharmaceuticals and antimicrobial treatment.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 239.74 g/mol. Its structure includes a chloro group and an acetamide functional group, which are critical for its biological activity. The presence of a phenyl ring substituted with a 3-methylbutyl group contributes to its unique properties and potential interactions with biological targets.

Antimicrobial Properties

Research has indicated that this compound may exhibit antimicrobial activity. A study on similar chloroacetamides showed effectiveness against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The biological activity of these compounds often correlates with their structural features, particularly the position of substituents on the phenyl ring .

Table 1: Antimicrobial Activity of Chloroacetamides

| Compound Name | Target Organism | Activity Level |

|---|---|---|

| This compound | Staphylococcus aureus | Moderate |

| N-(4-chlorophenyl)-2-chloroacetamide | Escherichia coli | Less Effective |

| N-(3-bromophenyl)-2-chloroacetamide | Candida albicans | Moderate |

Antidepressant Potential

In addition to antimicrobial effects, there is emerging evidence suggesting that derivatives of chloroacetamides may possess antidepressant properties. In vivo studies utilizing the tail suspension test (TST) and forced swim test (FST) have shown that certain derivatives can significantly reduce immobility duration in animal models, indicating potential antidepressant activity .

Table 2: Antidepressant Activity Evaluation

| Compound | Dose (mg/kg) | TST Immobility Duration (s) | % Decrease in Immobility |

|---|---|---|---|

| VS1 | 30 | 49.73 ± 2.0 | 46.98 |

| VS2 | 60 | 66.99 ± 5.4 | 28.59 |

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes and receptors involved in various disease pathways, potentially modulating their activity through binding interactions facilitated by its functional groups .

Interaction Studies

Preliminary studies indicate that the compound may interact with monoamine oxidase (MAO) enzymes, which are crucial in the metabolism of neurotransmitters linked to mood regulation. This interaction suggests a pathway through which the compound could exert antidepressant effects .

Case Studies and Research Findings

Recent case studies have highlighted the importance of structure-activity relationships (SAR) in understanding the biological efficacy of chloroacetamides. The variation in substituents on the phenyl ring significantly influences antimicrobial potency and selectivity against different pathogens .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-N-(3-methyl-1-phenylbutyl)acetamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, intermediates like 2-chloroacetamide derivatives are reacted with substituted amines under reflux in polar aprotic solvents (e.g., DMF) with catalytic KI to enhance reactivity. Temperature control (60–80°C) and reaction time (8–12 hours) are critical for yield optimization .

- Optimization : Design-of-Experiment (DoE) approaches, such as varying solvent polarity, temperature gradients, and stoichiometric ratios, can systematically identify optimal conditions. Analytical techniques like TLC or HPLC monitor reaction progress .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the acetamide backbone and substituent positions (e.g., methyl and phenyl groups). For example, the chloroacetamide moiety shows characteristic peaks at δ 4.0–4.2 ppm (CH₂Cl) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing regioisomers .

- Infrared (IR) Spectroscopy : C=O stretches (~1650–1700 cm⁻¹) and N–H bends (~3300 cm⁻¹) confirm the acetamide functional group .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

- SHELX Suite : Single-crystal X-ray diffraction (SC-XRD) using SHELXL refines bond lengths, angles, and stereochemistry. For chloroacetamides, this technique clarifies the spatial arrangement of the 3-methyl-1-phenylbutyl group and potential conformational flexibility .

- Challenges : Poor crystal quality or twinning may require iterative data collection. High-resolution data (<1.0 Å) improves reliability in electron density maps .

Q. What experimental designs are suitable for evaluating bioactivity contradictions in antimicrobial studies?

- Combination Therapy Assays : Co-administration with antibiotics (e.g., ciprofloxacin) at sub-inhibitory concentrations can assess synergistic effects. Checkerboard assays or time-kill curves quantify interactions (e.g., fractional inhibitory concentration index, FICI) .

- Data Discrepancies : Variability in bacterial strains (e.g., Klebsiella pneumoniae vs. E. coli) or assay conditions (pH, inoculum size) may explain contradictions. Replicate studies under standardized CLSI guidelines are recommended .

Q. How can computational methods predict structure-activity relationships (SAR) for analogs?

- Molecular Docking : Tools like AutoDock Vina model interactions with biological targets (e.g., bacterial enzymes). For example, the chloroacetamide group may bind catalytic sites via halogen bonding .

- MD Simulations : GROMACS or AMBER simulate dynamic behavior, assessing stability of ligand-target complexes. Key parameters include RMSD (structural drift) and binding free energy (MM/PBSA) .

Q. What strategies mitigate synthetic byproducts in multi-step reactions?

- Purification : Flash chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) isolates the target compound.

- Byproduct Analysis : LC-MS identifies impurities (e.g., unreacted intermediates or dimerization products). Adjusting stoichiometry or adding scavengers (e.g., molecular sieves) minimizes side reactions .

属性

IUPAC Name |

2-chloro-N-(3-methyl-1-phenylbutyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO/c1-10(2)8-12(15-13(16)9-14)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BREYCRYNLNAGQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=CC=CC=C1)NC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。